
4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamides, closely related to 4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide, involves the preparation of compounds with a 4-substituted 2-(aminomethyl)morpholine group. These compounds have been evaluated for their gastrokinetic activity, revealing that modifications to the benzyl group of the parent compounds can significantly enhance activity. Among these compounds, those featuring chloro, fluoro, and trifluoromethyl groups on the benzyl group showed potent gastric emptying activity (Kato et al., 1991).
Molecular Structure Analysis
In a related study focusing on molecular structure, a compound with a morpholino group and a trifluoromethoxy phenyl group was synthesized, highlighting the critical role of molecular configuration and substituents in determining the biological activity of these compounds. This study underscores the importance of precise molecular design in developing effective gastrokinetic agents (Lu et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of benzamides like 4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide have been explored through the synthesis and evaluation of various derivatives. One study showed that the introduction of certain substituents at N-4 of the benzamide derivatives significantly influenced their in vivo gastric emptying activity, illustrating the complex interplay between chemical structure and pharmacological effect (Kato et al., 1992).
Physical Properties Analysis
The physical properties of these compounds, including solubility and stability, play a crucial role in their pharmacological effectiveness and are determined by their molecular structure. Studies on related benzamide derivatives have provided insights into how modifications to the molecular structure can affect these properties, thereby influencing the compound's overall bioavailability and therapeutic potential.
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with biological molecules, are fundamental to understanding the mechanism of action of compounds like 4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide. Research into the synthesis and biological activities of optical isomers of related compounds has shed light on the importance of stereochemistry in determining the activity of gastroprokinetic agents (Morie et al., 1994).
Aplicaciones Científicas De Investigación
Alzheimer's Disease Diagnostic Imaging
4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide derivatives have been utilized as selective serotonin 1A (5-HT(1A)) molecular imaging probes in conjunction with positron emission tomography (PET) for quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. This application aids in diagnosing and understanding the progression of Alzheimer's disease by observing decreases in 5-HT(1A) receptor measures, which correlate with worsening clinical symptoms and decreased glucose utilization in the brain (Kepe et al., 2006).
Gastrokinetic Activity
The gastrokinetic activities of 4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide derivatives have been explored, demonstrating potent in vivo effects on gastric emptying in rodents. These findings suggest the potential of such compounds in treating gastrointestinal motility disorders by enhancing gastric emptying without displaying dopamine D2 receptor antagonistic activity, which is a significant advantage over some existing treatments (Kato et al., 1992).
Synthesis and Chemical Properties
Research into the chemical synthesis of related benzamide compounds, including the processes and intermediates involved in creating molecules with specific properties, sheds light on the versatility and adaptability of these compounds for various scientific applications. For instance, studies on the synthesis of Gefitinib highlight the intricate chemical processes that can be applied to create medically relevant molecules (Jin et al., 2005).
Propiedades
IUPAC Name |
4-ethoxy-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c1-2-27-19-9-5-17(6-10-19)21(25)23-15-20(24-11-13-26-14-12-24)16-3-7-18(22)8-4-16/h3-10,20H,2,11-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMATYCQYEKKMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

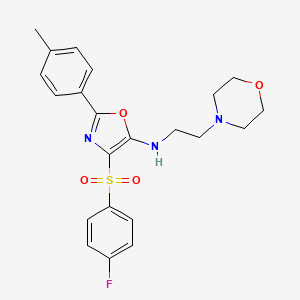
![N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2487634.png)
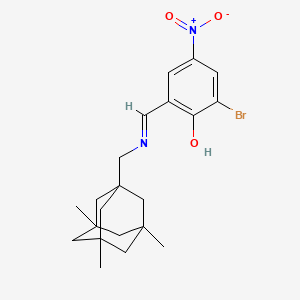
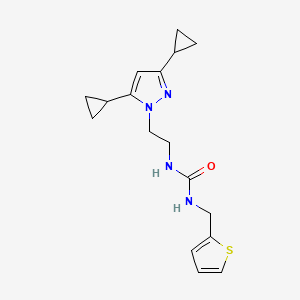
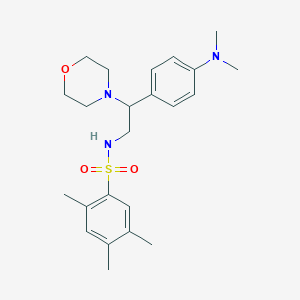
![8-{3-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2487640.png)
![2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride](/img/structure/B2487641.png)
![N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487642.png)
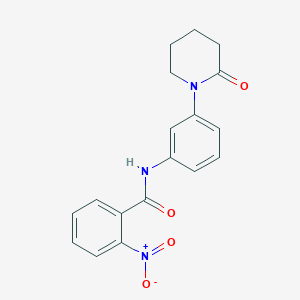
![N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2487647.png)
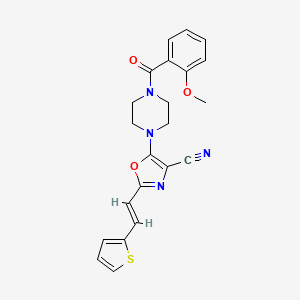
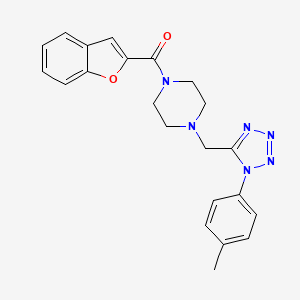
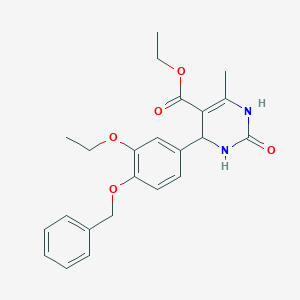
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2487656.png)